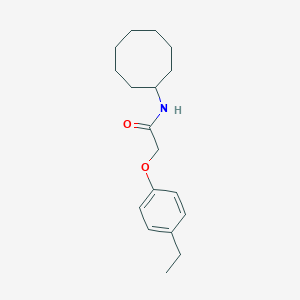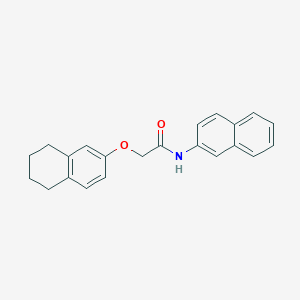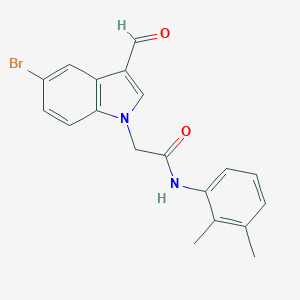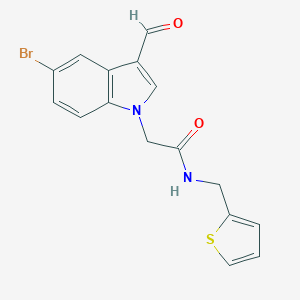![molecular formula C21H24N4O5 B297509 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide](/img/structure/B297509.png)
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to its investigation as a potential anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide is not fully understood. However, it is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of pro-inflammatory cytokines, including TNF-α and interferon-beta (IFN-β). These cytokines are thought to contribute to the anti-cancer effects of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis factor-alpha (TNF-α) and interferon-beta (IFN-β) production, as well as to inhibit angiogenesis. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has also been shown to increase the permeability of tumor blood vessels, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to the use of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide in lab experiments. It has been shown to have variable efficacy in different animal models and in different tumor types. In addition, the exact mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide. One area of interest is the development of analogs of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide that may have improved efficacy and/or reduced toxicity. Another area of interest is the investigation of the use of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, the development of biomarkers to predict which patients may respond to 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide treatment is an important area of future research.
Métodos De Síntesis
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide was first synthesized in the 1990s by a group of scientists at the Auckland Cancer Society Research Centre in New Zealand. The synthesis of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide involves a series of chemical reactions starting from 3,4-dimethylaniline, which is reacted with ethyl chloroformate to yield the corresponding carbamate. The carbamate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the corresponding hydrazone. The hydrazone is then reacted with N-methyl-2-oxoacetamide to form 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide.
Aplicaciones Científicas De Investigación
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of animal models, including mice, rats, and rabbits. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition to its anti-cancer properties, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been investigated for its potential use as a radiation sensitizer and as an anti-viral agent.
Propiedades
Nombre del producto |
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide |
|---|---|
Fórmula molecular |
C21H24N4O5 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-methyloxamide |
InChI |
InChI=1S/C21H24N4O5/c1-13-5-7-16(9-14(13)2)24-19(26)12-30-17-8-6-15(10-18(17)29-4)11-23-25-21(28)20(27)22-3/h5-11H,12H2,1-4H3,(H,22,27)(H,24,26)(H,25,28)/b23-11+ |
Clave InChI |
QWTDYFJXMMXSEX-FOKLQQMPSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)




